molecular formula C15H24N2O2 B2944894 N'-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide CAS No. 72620-76-9

N'-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide

Cat. No.: B2944894
CAS No.: 72620-76-9
M. Wt: 264.369
InChI Key: CMZBMSRCANUROB-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide is a chemical compound with a unique structure that combines the adamantane framework with a carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide typically involves the reaction of adamantan-2-one with tert-butyl carbazate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound’s unique structure allows it to engage in multiple hydrogen bonds, which can influence its biological activity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    N’-(adamantan-2-ylidene)hydrazide derivatives: These compounds share a similar adamantane framework and exhibit comparable chemical properties.

    Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents, also feature the adamantane structure.

Uniqueness

N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide stands out due to its combination of the adamantane framework with a carbohydrazide moiety, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in other adamantane derivatives .

Properties

IUPAC Name

tert-butyl N-(2-adamantylideneamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-16-13-11-5-9-4-10(7-11)8-12(13)6-9/h9-12H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZBMSRCANUROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A hexane solution containing 2-adamantanone (2 g) and tert-butyl carbazate (1.76) was heated to reflux for 3 hours. When the solution cooled, the title compound crystallized and was filtered (3.28 g). M. p. 175-177°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.